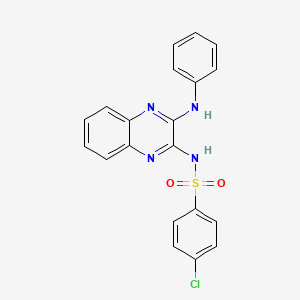

N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide

Description

N-(3-Anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide is a quinoxaline-based sulfonamide derivative characterized by a 3-anilino (phenylamino) substitution on the quinoxaline core and a 4-chlorobenzenesulfonamide group at position 2. Quinoxalines are heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties. The 4-chlorobenzenesulfonamide moiety enhances pharmacokinetic properties such as solubility and target binding affinity. This compound is structurally related to inhibitors of viral proteins, such as HIV-1 Nef, and shares similarities with other sulfonamide derivatives investigated for therapeutic applications .

Properties

Molecular Formula |

C20H15ClN4O2S |

|---|---|

Molecular Weight |

410.9 g/mol |

IUPAC Name |

N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide |

InChI |

InChI=1S/C20H15ClN4O2S/c21-14-10-12-16(13-11-14)28(26,27)25-20-19(22-15-6-2-1-3-7-15)23-17-8-4-5-9-18(17)24-20/h1-13H,(H,22,23)(H,24,25) |

InChI Key |

KBHIERLFMWUFRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

Introduction of Aniline Group: The aniline group is introduced via nucleophilic substitution reactions, where an appropriate aniline derivative reacts with the quinoxaline intermediate.

Sulfonamide Formation: The final step involves the reaction of the quinoxaline-aniline intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and sulfonamide moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoxaline N-oxide derivatives.

Reduction: Reduced quinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(3-anilinoquinoxalin-2-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Impact: The substitution at position 3 of quinoxaline significantly influences biological activity. For example, DQBS (3-amino substitution) exhibits potent anti-HIV activity, whereas benzodioxan or ethoxy substitutions (e.g., ) lack reported antiviral data, suggesting the amino/anilino group is critical for targeting viral proteins.

- Sulfonamide Variations : The 4-chlorobenzenesulfonamide (4-Cl-CBS) group is common across these compounds, but substitutions like ethoxy () or morpholine-sulfonyl () alter solubility and binding interactions.

Sulfonamide Derivatives with Diverse Cores

Table 2: Comparison with Non-Quinoxaline Sulfonamides

Key Observations :

- Core Flexibility: While the target compound uses a quinoxaline core, other sulfonamides with benzene (), quinoline (), or triazine () cores demonstrate the versatility of the 4-Cl-CBS group in diverse therapeutic contexts.

- Biological Activity: The triazine derivative 5b showed antitumor activity, whereas the quinoline-Ni complex 4e exhibited selective antibacterial effects, highlighting the role of the core structure in determining pharmacological targets.

Therapeutic Potential and Mechanisms

- Antiviral Activity: DQBS () shares the quinoxaline-4-Cl-CBS scaffold with the target compound and inhibits HIV-1 replication (IC₅₀: 130 nM) by targeting Nef protein function. The anilino group in the target compound may enhance binding affinity compared to DQBS’s amino group due to increased hydrophobicity.

- Antimicrobial Activity: Quinoline hybrids (e.g., IIIc, ) and nickel complexes (e.g., 4e, ) with 4-Cl-CBS show modest antibacterial effects, suggesting the target compound could be optimized for similar applications.

- Antitumor Activity: Triazine sulfonamides () inhibit cancer cell proliferation, indicating that structural modifications to the target compound’s quinoxaline core could expand its therapeutic scope.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.